AT7519 Hydrochloride: A Deep Dive into its Mechanism of Action
AT7519 Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AT7519 hydrochloride is a potent, small-molecule, multi-targeted inhibitor of cyclin-dependent kinases (CDKs).[1][2] Exhibiting ATP-competitive inhibition, AT7519 has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of human tumor cell lines and in preclinical xenograft models.[3][4][5] This technical guide provides an in-depth exploration of the mechanism of action of AT7519, detailing its primary targets, downstream cellular effects, and the experimental methodologies used to elucidate its activity. The information presented is intended to support further research and development of this compound as a potential anti-cancer therapeutic.
Core Mechanism of Action: Multi-CDK Inhibition
AT7519 functions primarily as an ATP-competitive inhibitor of a broad range of cyclin-dependent kinases, which are key regulators of both cell cycle progression and transcription.[1][6] Its inhibitory activity is most potent against CDKs 1, 2, 4, 5, 6, and 9.[1][2][4] The compound is largely inactive against non-CDK kinases, with the notable exception of Glycogen Synthase Kinase 3β (GSK3β).[1][4]
Kinase Inhibitory Profile
The inhibitory potency of AT7519 against various kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) and binding affinities (Ki) are summarized below.
| Target Kinase | IC50 (nM) | Ki (nM) |
| CDK1/cyclin B | 210 | 38 |
| CDK2/cyclin A | 47 | |
| CDK2/cyclin E | ||
| CDK3/cyclin E | Less Potent | |
| CDK4/cyclin D1 | 100 | |
| CDK5/p35 | ||
| CDK6/cyclin D3 | 170 | |
| CDK7/cyclin H/MAT1 | Little Activity | |
| CDK9/cyclin T1 | <10 | |
| GSK3β | 89 | |
| Data compiled from multiple sources.[1][2][4] |
Signaling Pathways
The inhibitory action of AT7519 on multiple CDKs disrupts key cellular signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Caption: AT7519 inhibits CDKs, leading to cell cycle arrest and apoptosis.
Cellular Effects of AT7519 Hydrochloride
The inhibition of multiple CDKs by AT7519 translates into significant anti-cancer effects at the cellular level, including cell cycle arrest, inhibition of transcription, and induction of apoptosis.
Cell Cycle Arrest
Treatment of asynchronous cancer cell populations with AT7519 leads to a dose-dependent arrest in the G2/M phase of the cell cycle.[3] In cells synchronized and then released into the cell cycle in the presence of AT7519, a delay in S-phase progression is observed, followed by an accumulation of cells in G2/M.[3] A G0/G1 arrest has also been reported.[3][7] This is consistent with the inhibition of CDK1 and CDK2, which are critical for the G2/M and G1/S transitions, respectively. The inhibition of CDK4/6, which promotes G1 progression, also contributes to the observed cell cycle arrest.
Inhibition of Transcription
AT7519 is a potent inhibitor of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). CDK9 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II) at serine 2 and 5, a crucial step for transcriptional elongation.[7] Treatment with AT7519 leads to a rapid dephosphorylation of the RNAP II CTD, resulting in the inhibition of transcription.[1][7] This transcriptional repression contributes to the cytotoxic effects of AT7519, in part through the downregulation of short-lived anti-apoptotic proteins such as Mcl-1 and XIAP.[7]
Induction of Apoptosis
AT7519 induces apoptosis in a time- and dose-dependent manner in various cancer cell lines.[7] The induction of apoptosis is a consequence of both cell cycle arrest and the inhibition of transcription. The downregulation of anti-apoptotic proteins like Mcl-1 and XIAP shifts the cellular balance towards apoptosis.[7] Furthermore, AT7519 has been shown to activate GSK-3β by down-regulating its inhibitory phosphorylation.[1][7] Activated GSK-3β can then promote apoptosis through mechanisms independent of transcriptional inhibition.[7]
In Vitro Anti-proliferative Activity
AT7519 demonstrates potent anti-proliferative activity across a broad panel of human tumor cell lines. The IC50 values for various cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colon Carcinoma | 82 |
| HT29 | Colon Carcinoma | |
| MCF-7 | Breast Adenocarcinoma | 40 |
| A2780 | Ovarian Carcinoma | 350 |
| SW620 | Colorectal Adenocarcinoma | 940 |
| MM.1S | Multiple Myeloma | 500 |
| U266 | Multiple Myeloma | 500 |
| MM.1R | Multiple Myeloma | >2000 |
| MRC5 | Normal Lung Fibroblast | 980 |
| Data compiled from multiple sources.[1][3][7] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the mechanism of action of AT7519.
In Vitro Kinase Assays
Caption: Workflow for a radiometric in vitro kinase assay.
To determine the inhibitory activity of AT7519 against specific CDKs, radiometric filter binding assays are commonly employed.[4] In this setup, a recombinant CDK/cyclin complex is incubated with a specific substrate (e.g., Histone H1 for CDK2/cyclin A) in the presence of [γ-33P]ATP and varying concentrations of AT7519. The reaction is allowed to proceed for a defined period at 30°C and then stopped. The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter. The IC50 value is then calculated by fitting the data to a four-parameter logistic equation. For some kinases, alternative formats such as ELISA or DELFIA are used.[4]
Cell Viability and Proliferation Assays
Caption: General workflow for cell viability assays.
The anti-proliferative effects of AT7519 are typically assessed using colorimetric or fluorometric assays that measure metabolic activity, which correlates with the number of viable cells. Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the AlamarBlue assay.[1] In these assays, cells are seeded in 96-well plates and treated with a range of AT7519 concentrations for a specified duration (e.g., 72 hours). Following treatment, the respective reagent is added, and after a short incubation, the absorbance or fluorescence is measured using a plate reader. The IC50 values are then determined from the dose-response curves.
Western Blotting
To investigate the effects of AT7519 on specific signaling proteins, western blotting is employed. Cancer cells are treated with AT7519 for various time points, after which the cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for the proteins of interest (e.g., phospho-Rb, phospho-NPM, phospho-RNA Polymerase II, PARP, MYCN) and their total protein counterparts.[3][5] A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection, typically via chemiluminescence. This allows for the visualization and semi-quantification of changes in protein expression and phosphorylation status following AT7519 treatment.
Cell Cycle Analysis
The impact of AT7519 on cell cycle distribution is analyzed by flow cytometry. Cells are treated with AT7519 for a defined period (e.g., 24 hours), harvested, and then fixed. The fixed cells are stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).[7] The fluorescence intensity of individual cells is then measured by a flow cytometer. Since the amount of DNA is proportional to the fluorescence, the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified. Co-staining with bromodeoxyuridine (BrdU) can provide more detailed information about cells actively synthesizing DNA.[3]
In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the in vivo anti-tumor activity of AT7519. In HCT116 and HT29 colon cancer xenograft models, twice-daily intraperitoneal administration of AT7519 (9.1 mg/kg) resulted in tumor regression.[1][4] In a multiple myeloma xenograft model, a 15 mg/kg dose of AT7519 inhibited tumor growth and prolonged the median overall survival of the mice.[1][4] Furthermore, in MYCN-amplified neuroblastoma xenografts, AT7519 treatment led to dose-dependent tumor growth inhibition, which correlated with intratumoral drug levels and target modulation (reduced p-Rb and p-NPM).[5]
Clinical Development
AT7519 has progressed into Phase I and II clinical trials for various malignancies, including advanced solid tumors, non-Hodgkin's lymphoma, multiple myeloma, chronic lymphocytic leukemia, and mantle cell lymphoma.[1][2][8][9][10] These studies have evaluated the safety, tolerability, pharmacokinetics, and preliminary efficacy of AT7519 administered via intravenous infusion.[8][9][10] The recommended Phase II dose (RP2D) has been established in at least one study as 27.0 mg/m² administered as a 1-hour intravenous infusion on days 1, 4, 8, and 11 every 3 weeks.[8][10] Dose-limiting toxicities have included mucositis, febrile neutropenia, rash, and hypokalemia.[8][10] Pharmacodynamic studies in patients have shown a reduction in markers of CDK activity in skin biopsies following treatment.[9][10]
Conclusion
AT7519 hydrochloride is a potent multi-CDK inhibitor that exerts its anti-cancer effects through the induction of cell cycle arrest and apoptosis. Its mechanism of action is underpinned by the inhibition of key CDKs involved in both cell cycle progression and transcriptional regulation. The preclinical and early clinical data suggest that AT7519 is a promising therapeutic agent for the treatment of various cancers. Further research is warranted to fully elucidate its therapeutic potential and to identify patient populations that are most likely to benefit from treatment with this agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
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- 6. aacrjournals.org [aacrjournals.org]
- 7. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PubMed [pubmed.ncbi.nlm.nih.gov]
